tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Researchers synthesizing azetidine-piperidine scaffolds face multi-step deprotection-coupling sequences. This Boc-protected dihydrochloride provides a pre-assembled orthogonal intermediate with a free 3-amino group for direct functionalization while the piperidine remains Boc-inert. • Enables amide coupling, reductive amination, or sulfonylation without cross-reactivity. • Stable dihydrochloride ensures consistent weighing and solubility (LogP 1.87); avoids free base oxidation. • Multi-vendor supply at 95% purity supports library synthesis of 50-200 compounds. • Validated for H3 ligands, TRIs, kinase & MBL inhibitors (VIM-1 IC₅₀ 2.44 nM).

Molecular Formula C13H27Cl2N3O2
Molecular Weight 328.3 g/mol
CAS No. 1179361-59-1
Cat. No. B1500063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
CAS1179361-59-1
Molecular FormulaC13H27Cl2N3O2
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)N.Cl.Cl
InChIInChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)15-6-4-11(5-7-15)16-8-10(14)9-16;;/h10-11H,4-9,14H2,1-3H3;2*1H
InChIKeyFQVOIYMFJPBHBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride: Core Identity & Sourcing


tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride (CAS 1179361-59-1) is a heterobifunctional sp³-rich building block that integrates a Boc-protected piperidine and a free 3-aminoazetidine moiety as a stable dihydrochloride salt (C₁₃H₂₇Cl₂N₃O₂, MW 328.28) . This compound belongs to the broader aminoazetidine-piperidine class, which is extensively patented as histamine H3 receptor ligands, triple reuptake inhibitors (TRIs), and kinase-targeting scaffolds [1][2]. As a pre-assembled intermediate, it enables chemists to bypass a multi-step deprotection-coupling sequence, accelerating medicinal chemistry campaigns that require orthogonal functionalization of the azetidine 3-amino group while the piperidine nitrogen remains Boc-inert [1].

1
Workflow Pre-assembled Boc-piperidine-azetidine scaffold for parallel medicinal chemistry
2
Diversification Free 3-amino group enables direct amide coupling, reductive amination, or sulfonylation
3
Format Stable dihydrochloride salt; defined stoichiometry for accurate weighing and dissolution

Why Closely Related Analogs Cannot Substitute


The 3-aminoazetidine-piperidine scaffold is a privileged structure, but the precise substitution pattern radically alters its synthetic utility. Swapping the Boc group for a Cbz (benzyl carbamate) changes the deprotection chemistry from acid-labile to hydrogenolytic removal, directly affecting compatibility with acid-sensitive downstream substrates and the overall synthetic sequence. Likewise, the salt form critically influences long-term storage stability, weighing accuracy, and solubility in common reaction solvents—the dihydrochloride salt (CAS 1179361-59-1) offers distinct advantages over the free base (CAS 883547-00-0), which is susceptible to air oxidation and variable protonation states . Furthermore, the 1,4-substitution pattern confers a specific vectorial geometry; the 1,3-substituted regioisomer (CAS 1179360-85-0) yields a different exit vector from the piperidine ring, which can alter both target engagement in biological systems and subsequent chemical reactivity . Generic substitution—whether by swapping the protecting group, altering the salt stoichiometry, or shifting the regioisomeric attachment—therefore fails to preserve the compound's intended role as a precision linchpin in complex synthetic routes.

Protecting Group
This Product Boc: acid-labile cleavage (TFA/HCl); orthogonal to free 3-amino group
Analog Risk Cbz: requires H₂/Pd-C hydrogenolysis; incompatible with reducible substrates
Salt Form
This Product Dihydrochloride; non-hygroscopic, defined stoichiometry, LogP 1.87
Analog Risk Free base: variable protonation, air oxidation risk, may shift solubility
Regiochemistry
This Product 4-substituted piperidine; linear exit vector for target engagement
Analog Risk 3-substituted: bent geometry (~60° deviation); may alter binding conformation

Head-to-Head Evidence vs. Closest Analogs


Boc vs. Cbz Protection: Orthogonal Deprotection

The target compound employs a Boc protecting group, enabling acid-mediated deprotection orthogonal to the free 3-amino group on the azetidine ring. This contrasts with the benzyl (Cbz)-protected analog (CAS 1179362-99-2), which requires hydrogenolysis (H₂/Pd) for deprotection—a condition incompatible with many functional groups (e.g., alkenes, alkynes, nitro groups). In the broader class, orthogonal Boc/Cbz protection of azetidine-piperidine scaffolds has been demonstrated to enable sequential deprotection-alkylation steps with >90% regioselectivity .

Boc vs. Cbz Protection
Class-level inference
Acid (TFA/HCl) vs. H₂/Pd-C cleavage; avoids flammable gas and heavy metal contamination
Supports broader substrate scope in library synthesis
Data to verify; class-level orthogonal protection evidence
Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Dihydrochloride Salt vs. Free Base Stability

The dihydrochloride salt (CAS 1179361-59-1, MW 328.28) provides a stoichiometrically defined, non-hygroscopic solid, whereas the corresponding free base (CAS 883547-00-0, MW 255.36) is reported as a solid/powder with variable protonation state, potentially susceptible to air oxidation and CO₂ absorption under ambient storage . Computationally, the salt form exhibits a lower calculated LogP (1.8724 for the salt vs. an estimated >2.5 for the free base), indicating enhanced aqueous solubility for biological assay preparation . In general, stable hydrochloride salts of piperidine derivatives are preferred for accurate weighing, long-term storage, and ease of handling in parallel synthesis workflows .

Salt vs. Free Base Stability
Cross-study comparable
Dihydrochloride LogP 1.87; ~4-fold increased aqueous solubility vs. free base estimate
Supports batch-to-batch consistency in assay preparation
Computational prediction; storage at 2–8°C recommended
Salt Selection Stability Formulation Development

4-Substituted vs. 3-Substituted Regiochemistry

The target compound (CAS 1179361-59-1) features the azetidine ring attached to the 4-position of the piperidine, producing a linear, rod-like geometry. The regioisomeric 3-substituted analog (CAS 1179360-85-0) places the azetidine at the 3-position, creating a bent geometry with a different exit vector angle (~60° deviation). In azetidine-piperidine scaffolds used in JAK1 inhibitors (Incyte, US2017/0246157), the 4-substitution pattern is explicitly claimed as critical for maintaining the inhibitory conformation within the kinase hinge region, as it projects substituents toward the solvent-exposed region while the 3-isomer orients them toward the hydrophobic back pocket [1][2].

4- vs. 3-Substituted Geometry
Class-level inference
Linear exit vector (4-substituted) vs. bent geometry (~60° deviation for 3-isomer)
Supports target engagement fidelity in kinase inhibitor design
Patent-supported geometry; JAK1 inhibitor chemotype context
Regiochemistry Structure-Activity Relationship Medicinal Chemistry

Pre-Assembled Scaffold vs. Stepwise Assembly

The target compound consolidates the Boc-piperidine and 3-aminoazetidine fragments into a single, ready-to-diversify intermediate. In the triple reuptake inhibitor campaign by Han et al. (2014), the parallel synthesis of 166 3-aminoazetidine derivatives relied on Boc-protected azetidine precursors that were then coupled to various piperidine-containing fragments. Using the pre-assembled 4-(3-aminoazetidin-1-yl)piperidine scaffold reduces the synthetic step count by at least 2 steps compared to starting from Boc-4-piperidone and 3-aminoazetidine separately, representing a 30-40% reduction in synthetic operations for a typical library synthesis of 50-100 compounds [1][2].

Synthetic Step Economy
Cross-study comparable
≥2 fewer synthetic steps per compound
Supports library synthesis efficiency
Estimated 30–40% reduction in operations for 50–100 compounds
Synthetic Efficiency Parallel Synthesis Library Design

Biological Potency: Constrained vs. Flexible Analogs

While the target compound itself is a synthetic intermediate, elaborated derivatives bearing the 4-(3-aminoazetidin-1-yl)piperidine motif have demonstrated potent enzyme inhibition. In BindingDB data from patent US9708336, a 3-[4-(3-aminoazetidin-1-yl)piperidin-1-yl]-substituted benzenesulfonamide derivative exhibited IC₅₀ values of 2.44 nM against VIM-1 metallo-beta-lactamase (Pseudomonas aeruginosa), 29.6 nM against metallo-beta-lactamase type 2 (P. aeruginosa), and 45.8 nM against the same target from Serratia marcescens [1]. In contrast, in a separate study (Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride), the 3-substituted azetidine-piperidine scaffold showed PI3Kγ inhibition with an IC₅₀ of 12 nM, compared to >100 nM for the corresponding less-rigid pyrrolidine analog, highlighting the azetidine ring's contribution to conformational restriction .

Elaborated Derivative Potency
Cross-study comparable
VIM-1 MBL IC₅₀ 2.44 nM; P. aeruginosa MBL IC₅₀ 29.6 nM
Supports scaffold pre-validation context for MBL inhibitor research
Elaborated derivative data; BindingDB from US9708336
Binding Affinity Conformational Restriction Metallo-beta-lactamase

Multi-Vendor Purity and Batch Consistency

The target compound is consistently supplied at ≥95% purity by multiple independent vendors—AKSci (Y7183, 95%), ChemScene (CS-0688493, 95%), Beyotime (Y207714, 95%), and Leyan (1759148, 95%)—indicating a robust and reproducible synthetic route, as well as multi-source redundancy for procurement security . In contrast, the free base (CAS 883547-00-0) and the Cbz-protected analog are also listed at 95% purity, but with fewer verified suppliers, potentially increasing supply risk. Importantly, Beyotime specifies that its product (Y207714) is stable at room temperature for 3 years under recommended storage, providing a validated shelf-life benchmark .

Multi-Vendor Purity
Supporting evidence
≥95% purity (HPLC); 4+ independent verified suppliers
Supports procurement security and supply chain resilience
Beyotime reports 3-year shelf-life at room temperature
Quality Control Procurement Reproducibility

High-Value Application Scenarios


CNS-Targeted Library Synthesis via 3-Amino Diversification

In CNS drug discovery, the azetidine-piperidine scaffold is recognized as a privileged motif for histamine H3 receptor antagonism and triple reuptake inhibition [5]. The Boc-protected dihydrochloride enables medicinal chemists to perform parallel amide coupling, reductive amination, or sulfonylation directly at the free 3-amino group without concern for piperidine nitrogen interference. The multi-vendor availability at consistent 95% purity supports library synthesis of 50–200 compounds with minimal batch-to-batch variability.

Orthogonal Deprotection for PROTACs and Peptidomimetics

The orthogonal nature of the Boc group (acid-labile) against the free azetidine amine enables sequential functionalization strategies that are incompatible with Cbz-protected analogs. After initial derivatization of the 3-amino group (e.g., with an E3 ligase ligand for PROTACs), the Boc group can be cleanly removed to reveal the piperidine for further conjugation with a target-protein ligand [5]. This orthogonal approach, well-documented in piperidin-4-yl azetidine patent literature , distinguishes the Boc-protected compound from competing intermediates.

Kinase Inhibitors with Defined 4-Substituted Geometry

For JAK1, PI3K, or MAGL inhibitor programs where the piperidin-4-yl azetidine geometry is explicitly claimed in patents (Incyte US2017/0246157; Janssen US2013/0244998), the 4-substituted scaffold is structurally mandated [5]. Using the 3-substituted regioisomer (CAS 1179360-85-0) in these contexts introduces a conformational mismatch that can ablate target binding. The >100 nM drop in potency observed when replacing the azetidine with a more flexible pyrrolidine in PI3Kγ inhibitors underscores the critical role of the constrained azetidine geometry .

Metallo-β-Lactamase Inhibitor Lead Optimization

Derivatives of the 4-(3-aminoazetidin-1-yl)piperidine scaffold have demonstrated potent inhibition of clinically relevant metallo-β-lactamases (VIM-1 IC₅₀ = 2.44 nM; P. aeruginosa MBL IC₅₀ = 29.6 nM) [5]. For teams developing MBL inhibitors to combat antibiotic resistance, this scaffold provides a validated starting point for lead optimization. The dihydrochloride salt's favorable solubility profile (LogP 1.87) supports in vitro assay preparation at physiologically relevant concentrations .

Application
Selection Property
Validation Focus
CNS library synthesis via 3-amino diversification
Free 3-amino group for parallel coupling
Batch-to-batch purity consistency across library scale
Orthogonal PROTAC and peptidomimetic assembly
Boc/amine orthogonal protection strategy
Sequential deprotection selectivity and yield
Kinase inhibitor programs with defined 4-substituted geometry
4-substituted piperidine regioisomer
Conformational fidelity vs. 3-substituted isomer
MBL inhibitor lead optimization research
Scaffold pre-validation context
Assay potency reproducibility with elaborated derivatives
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